molecular formula C37H67ClO4 B12295502 (1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate

(1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate

Cat. No.: B12295502
M. Wt: 611.4 g/mol
InChI Key: KBIIPAPVKFNOGB-XZBBILGWSA-N
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Description

(1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate is a complex organic compound that features both chlorinated and ester functionalities. This compound is notable for its unique structural properties, which include a long hydrocarbon chain and multiple unsaturated bonds. These characteristics make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate typically involves a multi-step process. One common method starts with the esterification of hexadecanoic acid with glycerol, followed by chlorination to introduce the chlorine atom at the desired position. The final step involves the esterification of the chlorinated intermediate with (9E,12E)-octadeca-9,12-dienoic acid under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the unsaturated bonds into saturated ones.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce fully saturated esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study reaction mechanisms and the effects of structural modifications on reactivity.

Biology

In biological research, it can be used to investigate the interactions between lipids and proteins, as well as the role of unsaturated fatty acids in cellular processes.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Industrially, this compound can be used in the formulation of specialty chemicals, including surfactants and emulsifiers.

Mechanism of Action

The mechanism by which (1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate exerts its effects involves interactions with cellular membranes and enzymes. The long hydrocarbon chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. The unsaturated bonds and ester functionalities can also interact with specific enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1-chloro-3-hexadecanoyloxypropan-2-yl) octadecanoate: Similar structure but lacks the unsaturated bonds.

    (1-chloro-3-hexadecanoyloxypropan-2-yl) (9E)-octadec-9-enoate: Contains only one unsaturated bond.

    (1-chloro-3-hexadecanoyloxypropan-2-yl) (12E)-octadec-12-enoate: Contains a different position of the unsaturated bond.

Uniqueness

The presence of multiple unsaturated bonds in (1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate makes it unique compared to its similar compounds. These unsaturated bonds can significantly influence its chemical reactivity and biological interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C37H67ClO4

Molecular Weight

611.4 g/mol

IUPAC Name

(1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3/b13-11+,18-17+

InChI Key

KBIIPAPVKFNOGB-XZBBILGWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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